Comparative Lipophilicity (XLogP3) as a Predictor of Bioavailability and Membrane Permeability
Thiazol-2-YL-acetonitrile exhibits a computed XLogP3 of 0.6, which is 0.4 units lower than thiophene-2-acetonitrile (XLogP3 = 1.0) and 0.4 units higher than 2-aminothiazole (XLogP3 = 0.2). This intermediate lipophilicity profile suggests a balanced ability to cross biological membranes while maintaining sufficient aqueous solubility for in vitro assays and formulation development [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | Thiophene-2-acetonitrile: 1.0; 2-Aminothiazole: 0.2 |
| Quantified Difference | Δ = -0.4 vs. thiophene-2-acetonitrile; Δ = +0.4 vs. 2-aminothiazole |
| Conditions | Computed property based on atom-type method, consistent with PubChem 2025.04.14 release |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability and metabolic stability; the 0.6 XLogP3 of Thiazol-2-YL-acetonitrile places it in an optimal range for oral bioavailability, unlike the more lipophilic thiophene analog which may exhibit higher non-specific binding.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 4913352 (2-(1,3-Thiazol-2-yl)acetonitrile), CID 80228 (Thiophene-2-acetonitrile), and CID 26176 (2-Aminothiazole). Retrieved April 15, 2026. View Source
